molecular formula C26H18N2O2 B12718608 Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl-

Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl-

Katalognummer: B12718608
Molekulargewicht: 390.4 g/mol
InChI-Schlüssel: POGVQDLDZWXSED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- is a complex organic compound characterized by its unique tricyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- typically involves a multi-step process. One common method starts with the reaction of isatoic anhydrides with 2-aminobenzoic acids. This reaction proceeds through a series of steps including cyclization and functional group transformations to yield the desired diazocine structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- undergoes various types of chemical reactions including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-substituted analogues .

Wissenschaftliche Forschungsanwendungen

Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- has several scientific research applications:

Wirkmechanismus

The mechanism by which Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- exerts its effects involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to effects such as cytotoxicity in cancer cells. The exact molecular targets and pathways are still under investigation, but the compound’s structure allows it to interact with a range of biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Dibenzoazepines
  • Dibenzothiazepines
  • Tröger’s base analogues

Uniqueness

What sets Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- apart from similar compounds is its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C26H18N2O2

Molekulargewicht

390.4 g/mol

IUPAC-Name

6,12-diphenylbenzo[c][1,5]benzodiazocine-2,8-diol

InChI

InChI=1S/C26H18N2O2/c29-19-11-13-23-21(15-19)25(17-7-3-1-4-8-17)27-24-14-12-20(30)16-22(24)26(28-23)18-9-5-2-6-10-18/h1-16,29-30H

InChI-Schlüssel

POGVQDLDZWXSED-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)O)C(=NC4=C2C=C(C=C4)O)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.